2-Amino-1,3-thiazol-5-ol
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Overview
Description
2-Amino-1,3-thiazol-5-ol is a compound that belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . It is a precursor to sulfathiazole, a type of “sulfa drugs”, and can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
Synthesis Analysis
The synthesis of 2-Amino-1,3-thiazol-5-ol involves several steps. For instance, 2-aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesis of these compounds is characterized by FTIR and NMR .Molecular Structure Analysis
The molecular structure of 2-Amino-1,3-thiazol-5-ol is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-1,3-thiazol-5-ol are complex. For instance, it is involved in the formation of Schiff bases, which have diverse therapeutic roles . The reaction yield, melting point, and other properties are determined through various analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-1,3-thiazol-5-ol vary depending on its specific structure and substituents . For instance, its molecular weight is 130.171 g/mol .Scientific Research Applications
Anticancer Activity
The structure of 2-aminothiazol-5-ol has been linked to potential anticancer properties. Studies have prepared derivatives of this compound and assessed them for in vitro anticancer activity, highlighting its therapeutic potential .
Herbicidal Activity
Compounds with a 2-aminothiazole structure, such as 2-aminothiazol-5-ol, have been reported to exhibit herbicidal activities. This suggests its use in agricultural applications for weed control .
Antioxidant Activity
The antioxidant properties of 2-aminothiazol-5-ol derivatives have also been noted, which could be beneficial in preventing oxidative stress-related damage in biological systems .
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have shown significant analgesic and anti-inflammatory activities in pharmacological testing, indicating the potential use of 2-aminothiazol-5-ol in pain and inflammation management .
Antitumor and Cytotoxic Activity
Some synthesized thiazole compounds have demonstrated potent effects on human tumor cell lines, suggesting that 2-aminothiazol-5-ol could be explored for its antitumor and cytotoxic activities .
Antifungal Activity
Thiazole derivatives have been synthesized and screened for their antifungal activity, which implies that 2-aminothiazol-5-ol could serve as a base structure for developing antifungal agents .
Safety And Hazards
properties
IUPAC Name |
2-amino-1,3-thiazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZOKQGKPIYBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594877 |
Source
|
Record name | 2-Amino-1,3-thiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-thiazol-5-ol | |
CAS RN |
857969-56-3 |
Source
|
Record name | 2-Amino-1,3-thiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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